![molecular formula C14H20ClNO B2830304 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide CAS No. 790270-88-1](/img/structure/B2830304.png)

2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

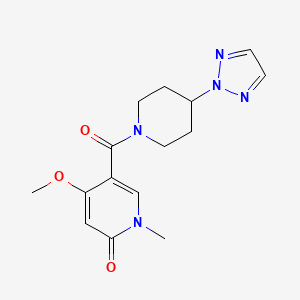

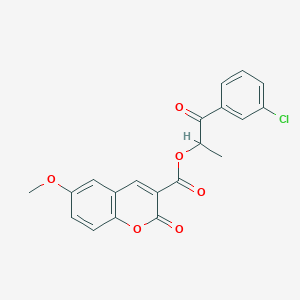

2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H20ClNO and a molecular weight of 253.77 .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The exact mass is 253.123337 Da .Wissenschaftliche Forschungsanwendungen

Environmental and Health Impact Studies

Research has delved into the effects of certain chemicals and their metabolites, similar in structure to 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide, on environmental and human health. For instance:

Maternal Serum Levels and Developmental Risks : A study by Longnecker et al. (2002) highlighted the relationship between maternal serum levels of certain chemicals and the risk of cryptorchidism, hypospadias, and polythelia among male offspring. This research underscores the potential reproductive and developmental risks associated with environmental contaminants, which may share similarities with the chemical properties of this compound (Longnecker et al., 2002).

Exposure and Soft Tissue Sarcoma : Smith et al. (1984) investigated the link between exposure to phenoxyherbicides and chlorophenols, chemicals structurally related to this compound, and the risk of soft tissue sarcoma. This study provides insights into the potential health risks associated with chemical exposure (Smith et al., 1984).

Pregnancy Duration and Phthalate Exposure : Latini et al. (2003) explored the association between prenatal exposure to di-(2-ethylhexyl)phthalate (DEHP) and the duration of human pregnancy. This research is significant in understanding the impact of certain chemical exposures during critical developmental periods (Latini et al., 2003).

Chemical Safety and Toxicology

Understanding the safety and toxicological profile of chemicals akin to this compound is crucial. Studies such as the following contribute to this knowledge base:

- Fatal Overdose and Toxicologic Studies : Osterloh et al. (1983) reported on a fatal overdose involving chemicals related to this compound, providing valuable information on the toxicology and potential risks associated with these substances (Osterloh et al., 1983).

Analyzing Chemical Presence in Human Tissues

Research also focuses on the detection and implications of chemical presence in human tissues, which can be linked to broader discussions about environmental contaminants and their human health implications:

- Detection in Adipose Tissue : Lopez-Espinosa et al. (2009) investigated the presence of alkylphenols, chemicals structurally related to this compound, in the adipose tissue of women. This research highlights the pervasive nature of environmental contaminants and their potential health implications (Lopez-Espinosa et al., 2009).

Occupational Health and Safety

Occupational exposure to chemicals similar to this compound is a significant concern, and research in this area helps inform safety guidelines and protective measures:

- Contact Dermatitis in Hairdressing : Assier-Bonnet and Revuz (1999) discussed the occurrence of contact dermatitis in the hairdressing industry due to exposure to certain biocides, shedding light on occupational health risks related to chemical exposure (Assier-Bonnet & Revuz, 1999).

Wirkmechanismus

Target of Action

It is synthesized from 1-chloro-(4-isobutylphenyl)ethane , which is used to synthesize Ibuprofen , a popular non-steroidal anti-inflammatory drug (NSAID). NSAIDs typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

The compound is related to ibuprofen, which works by inhibiting the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Biochemical Pathways

By inhibiting cyclooxygenase enzymes, the compound could potentially reduce the production of prostaglandins, thereby affecting this pathway .

Pharmacokinetics

Ibuprofen is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Ibuprofen’s action results in the reduction of inflammation and pain by decreasing the production of prostaglandins .

Eigenschaften

IUPAC Name |

2-chloro-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-10(2)8-12-4-6-13(7-5-12)11(3)16-14(17)9-15/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJYXNBRCJSCAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2830222.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2830224.png)

![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)

![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[3-[2-[(dimethylamino)methyl]pyridin-4-yl]oxypyrrolidin-1-yl]acetamide](/img/structure/B2830230.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2830241.png)

![5-(6-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2830242.png)